2-Iodo-3-nitrophenol
Overview
Description
2-Iodo-3-nitrophenol is a compound with the molecular formula C6H4INO3 . It is a light yellow to brown solid . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Synthesis Analysis
The synthesis of nitro compounds can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent . A method using N-iodosuccinimide (NIS) in solid state by grinding at room temperature has been reported .Molecular Structure Analysis
The InChI code for 2-Iodo-3-nitrophenol is 1S/C6H4INO3/c7-6-4 (8 (10)11)2-1-3-5 (6)9/h1-3,9H . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The reaction of an alkyl halide with nitrite ion is one route to aliphatic nitro compounds .Physical And Chemical Properties Analysis
2-Iodo-3-nitrophenol is a light yellow to brown solid . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Organic Chemistry
2-Iodo-3-nitrophenol is a compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Application
One specific application of 2-Iodo-3-nitrophenol is in the iodination of industrially important aromatic compounds . This process is crucial as aromatic iodides are important intermediates for the synthesis of various pharmaceutical and bio-active materials .
Method of Application
The iodination process is achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure . Substrates which are sensitive to oxidation, viz aniline and phenols are iodinated smoothly in high yield .
Results or Outcomes
The iodination process using 2-Iodo-3-nitrophenol results in high yields (94–99%) within a short reaction time (5–8 min) .
Pigment and Rubber Manufacturing
2-Iodo-3-nitrophenol can be used as an intermediate in the manufacture of a wide range of chemicals, including pigments and rubber .
Application
In the pigment industry, 2-Iodo-3-nitrophenol can be used in the synthesis of various colorants. In the rubber industry, it can be used in the production of certain types of synthetic rubber .
Results or Outcomes
The use of 2-Iodo-3-nitrophenol in these industries can lead to the production of high-quality pigments and rubber products .
Timber Preservatives
2-Iodo-3-nitrophenol can also be used in the production of timber preservatives .
Application
Timber preservatives are used to protect wood from decay and insect damage. 2-Iodo-3-nitrophenol can be used as an ingredient in these preservatives .
Method of Application
The timber preservative would typically be applied to the wood surface by brushing, spraying, or dipping. The 2-Iodo-3-nitrophenol in the preservative acts to inhibit the growth of decay-causing organisms .
Results or Outcomes
The use of 2-Iodo-3-nitrophenol in timber preservatives can help to extend the lifespan of wooden structures and products .
Photography Chemicals
2-Iodo-3-nitrophenol can be used in the production of photography chemicals .
Application
In the photography industry, 2-Iodo-3-nitrophenol can be used in the synthesis of various chemicals that are crucial for developing photographs .
Results or Outcomes
The use of 2-Iodo-3-nitrophenol in these industries can lead to the production of high-quality photography chemicals .
Fungal Agents
2-Iodo-3-nitrophenol can also be used in the production of fungal agents .
Application
Fungal agents are used to protect various materials from fungal decay. 2-Iodo-3-nitrophenol can be used as an ingredient in these agents .
Method of Application
The fungal agent would typically be applied to the material surface by brushing, spraying, or dipping. The 2-Iodo-3-nitrophenol in the agent acts to inhibit the growth of decay-causing organisms .
Results or Outcomes
The use of 2-Iodo-3-nitrophenol in fungal agents can help to extend the lifespan of various materials by protecting them from fungal decay .
Safety And Hazards
properties
IUPAC Name |
2-iodo-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOSMOZBIBXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479039 | |
Record name | Phenol, 2-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-nitrophenol | |
CAS RN |
197243-48-4 | |
Record name | Phenol, 2-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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